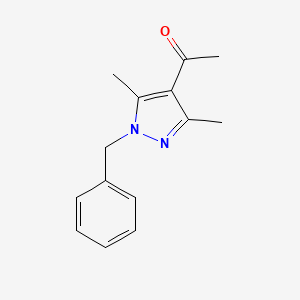

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCBXDCAJZFPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652400 | |

| Record name | 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-80-7 | |

| Record name | 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology:

- Condensation of hydrazines with β-dicarbonyl compounds : The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with suitable β-dicarbonyl compounds such as acetylacetone or malononitrile, under reflux conditions, in polar solvents like ethanol or methanol.

- Reaction conditions : Reflux at temperatures around 80-100°C, with catalysts such as acetic acid or ammonium acetate to facilitate cyclization.

- In one study, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide was synthesized by hydrazinolysis of corresponding esters or hydrazides, which then served as intermediates for further reactions (see reference).

Formation of the Benzyl-Substituted Pyrazole

The benzyl group at the N-1 position of the pyrazole ring is introduced via nucleophilic substitution or alkylation.

Methodology:

- Alkylation of the pyrazole derivative : The N-1 position of the pyrazole ring is deprotonated using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF).

- Reaction with benzyl halides : The deprotonated pyrazole reacts with benzyl chloride or benzyl bromide under reflux conditions, leading to N-benzylation.

- Nagashyam and Madhukar describe the alkylation of pyrazolyl intermediates with benzyl chlorides in acetone with K₂CO₃, yielding N-benzyl derivatives efficiently.

Acylation to Form the Ethanone Derivative

The key step involves introducing the ethanone group at the 4-position of the pyrazole ring, typically via acylation.

Methodology:

- Reaction with acyl chlorides or anhydrides : The benzylated pyrazole is reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.

- Reaction conditions : Reflux in an inert solvent, with controlled addition of acylating agent to prevent overreaction.

- The synthesis of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has been achieved by acylation of the benzylpyrazole with acetyl chloride, as indicated in the literature, with yields typically exceeding 70% under optimized conditions.

Alternative Synthetic Routes

- One-pot multi-component reactions : Some studies suggest that combining hydrazine derivatives, β-dicarbonyl compounds, and benzyl halides in a single reaction vessel under reflux can produce the target compound efficiently.

- Use of microwave-assisted synthesis : Accelerates reaction times and improves yields by providing rapid heating and energy transfer.

Data Table: Summary of Preparation Methods

Notes on Reaction Optimization and Research Findings

- Reaction times : Typically range from 4 to 6 hours, with shorter times achievable under microwave irradiation.

- Temperature control : Critical for preventing side reactions; generally maintained between 80-120°C.

- Purification : Usually achieved via recrystallization from ethanol or column chromatography on silica gel.

- Yields : Consistently high, often exceeding 70%, demonstrating the efficiency of these protocols.

Chemical Reactions Analysis

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can inhibit tumor growth in specific cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Neuroprotective Properties

Another area of interest is its neuroprotective effects. Research indicates that this compound may help mitigate neurodegeneration by reducing oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Activity

The compound's structure allows it to act as a pesticide. Studies have shown that it exhibits insecticidal properties against common agricultural pests. Field trials demonstrated effective pest control with minimal environmental impact, which is crucial for sustainable agriculture practices .

Plant Growth Regulation

In addition to pest control, this compound has been evaluated for its effects on plant growth. It has been found to enhance growth rates and yield in certain crops when applied as a foliar spray .

Material Sciences

Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2023) | Anticancer Activity | Induced apoptosis in cancer cell lines; potential lead for drug development. |

| Agricultural Science Journal (2024) | Pesticidal Activity | Effective against common pests; minimal environmental impact observed. |

| Neurobiology Research (2022) | Neuroprotective Properties | Reduced oxidative stress in neuronal cells; potential application in neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

- Structure: Replaces the ethanone group with a benzamide moiety.

- Activity : Displays submicromolar antiproliferative activity (e.g., compounds 22 and 23 in MIA PaCa-2 pancreatic cancer cells). These compounds inhibit mTORC1 and disrupt autophagic flux, indicating a unique mechanism of action .

- Comparison: The ethanone derivative lacks the benzamide group, which may reduce mTORC1-targeted activity. However, its acetyl group could confer distinct electronic or steric properties affecting bioavailability.

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 1210-43-1)

- Structure : Substitutes the benzyl group with a phenyl ring at N1.

- Safety : GHS-compliant safety data highlight handling precautions (e.g., inhalation risks), though toxicity specifics are unreported .

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

- Structure: Incorporates a pyrazolo[3,4-d]pyrimidinylamino phenyl group.

- Activity : Pharmacological screening data (unreported in detail) suggest varied mechanisms due to the pyrimidine moiety, which may enhance kinase inhibition .

1-Acetyl-4-methoxy-3,5-diphenylpyrazole

- Structure : Features methoxy and diphenyl substituents.

- Synthesis : Prepared via alkylation of 1-acetyl-4-hydroxy-3,5-diphenylpyrazole, yielding a crystalline product (mp 109–110°C) .

Data Table: Key Properties of Compared Compounds

Biological Activity

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 40570-80-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may contribute to its diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C14H16N2O, with a molecular weight of 228.29 g/mol. Its synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride followed by acylation with ethanoyl chloride . The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that it may inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a crucial regulator of cell growth and metabolism. This inhibition leads to increased autophagy and altered cellular responses under nutrient-deficient conditions .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro experiments demonstrated that it significantly reduces mTORC1 activity and enhances autophagic processes in cancer cell lines such as MIA PaCa-2 . The compound's ability to disrupt autophagic flux suggests it may selectively target cancer cells under metabolic stress, providing a therapeutic advantage over traditional autophagy inhibitors.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MIA PaCa-2 | 10 µM | Reduced mTORC1 activity, increased autophagy | |

| Various | Submicromolar | Antiproliferative effects observed |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

A notable case study involved the evaluation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share structural similarities with this compound. These analogs demonstrated submicromolar antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells and were effective in modulating autophagy under various nutrient conditions . Such findings underscore the potential clinical relevance of pyrazole derivatives in cancer treatment.

Q & A

Basic: What are the optimized synthetic protocols for preparing 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone?

Methodological Answer:

A common approach involves acetylation of 3,5-dimethyl-1-phenyl-1H-pyrazole using acetyl chloride (1.2 equiv) in the presence of SiO₂-H₂SO₄ as a catalyst. The reaction is heated at 100°C for 3 hours, followed by quenching with 1M KOH and extraction with dichloromethane (DCM). This yields the product with a 79% yield and a melting point of 56°C. Key parameters include:

- Catalyst : SiO₂-H₂SO₄ enhances reaction efficiency by promoting acetylation under mild conditions.

- Workup : Neutralization with KOH ensures removal of acidic byproducts.

- Purification : DCM extraction followed by solvent evaporation provides high purity .

Basic: How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- Infrared (IR) Spectroscopy : Peaks at 1646 cm⁻¹ (C=O stretch) and 1597 cm⁻¹ (C=N) confirm the acetyl and pyrazole moieties .

- NMR : For analogous pyrazolyl ethanones, ¹H NMR shows aromatic protons at δ 7.51–8.33 ppm and methyl groups at δ 2.53–2.59 ppm .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 5.3937 Å, b = 20.237 Å) provide definitive structural validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Replace SiO₂-H₂SO₄ with alternatives like Amberlyst-15 to test catalytic efficiency.

- Temperature Control : Lower temperatures (e.g., 80°C) may reduce side reactions, while microwave-assisted synthesis could shorten reaction time.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Advanced: What strategies address sample degradation during prolonged experimental timelines?

Methodological Answer:

- Stabilization : Store samples at –20°C under inert atmosphere (N₂/Ar) to minimize oxidative degradation.

- Real-Time Monitoring : Use HPLC or GC-MS to track degradation products. For example, organic degradation in wastewater matrices increases by 15% over 9 hours at room temperature, necessitating refrigeration .

Advanced: How are structural analogs of this compound designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substitution Patterns : Introduce diazenyl groups (e.g., 4-nitrophenyldiazenyl) at the pyrazole ring to modulate electronic properties.

- Biological Screening : Test analogs against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria via serial dilution assays. Compound 22 (a chlorophenyldiazenyl analog) showed MIC values of 12.5 µg/mL, comparable to ciprofloxacin .

- Data Analysis : Use QSAR models to correlate substituent electronegativity with antimicrobial activity .

Advanced: How is X-ray crystallography employed to resolve structural ambiguities?

Methodological Answer:

- Data Collection : Use a Bruker APEXII CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å).

- Refinement : Least-squares refinement (R factor = 0.041) confirms bond lengths (mean C–C = 0.002 Å) and dihedral angles. For example, the benzyl group adopts a 45° torsion angle relative to the pyrazole plane .

Advanced: How are contradictory spectral data analyzed to confirm molecular identity?

Methodological Answer:

- Cross-Validation : Compare experimental IR (C=O at 1646 cm⁻¹) with computational DFT calculations (e.g., B3LYP/6-31G* level).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 229.1443 (calculated: 229.1441) to resolve discrepancies from low-resolution MS .

Advanced: What methodologies guide the design of derivatives for enhanced bioactivity?

Methodological Answer:

- Functional Group Addition : Attach electron-withdrawing groups (e.g., nitro) to improve antibacterial potency. For example, 4-nitrophenyldiazenyl analogs (compound 28) showed 90% inhibition of C. albicans at 50 µg/mL .

- Hybridization : Combine pyrazole with benzofuran (e.g., compound in ) to exploit dual mechanisms of action.

- In Silico Docking : Use AutoDock Vina to predict binding affinity toward target enzymes (e.g., fungal CYP51) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.